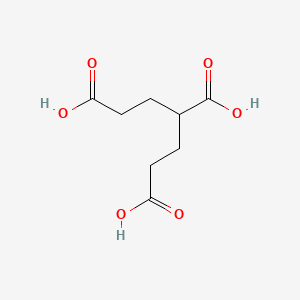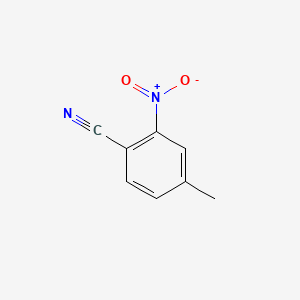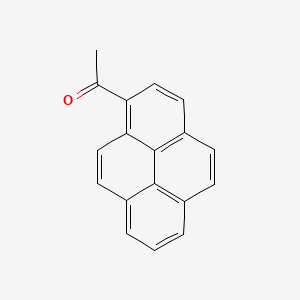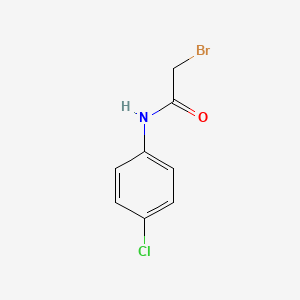
2-Bromo-n-(4-chlorophenyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of 2-Bromo-N-(4-chlorophenyl)acetamide and related compounds involves complex organic reactions, often incorporating halogenation, amidation, and other stepwise processes to introduce specific functional groups. While specific synthesis pathways for 2-Bromo-N-(4-chlorophenyl)acetamide are not directly detailed in the searched literature, related compounds, such as various chloro- and bromo-phenyl acetamides, have been synthesized through reactions involving chloroacetyl chloride and different aromatic compounds in the presence of suitable catalysts and conditions (Jian-wei, 2009).
Applications De Recherche Scientifique
1. Crystal Structure Analysis
Research by Hazra et al. (2014) explored the crystal structures of derivatives similar to 2-Bromo-n-(4-chlorophenyl)acetamide. These structures demonstrated intermolecular hydrogen bonds and weak C-H···Cl/Br interactions, contributing to the formation of three-dimensional architectures. This research is significant for understanding the molecular arrangement and potential applications in material science (Hazra et al., 2014).
2. Supramolecular Assembly
Studies by Boechat et al. (2011) on compounds structurally similar to 2-Bromo-n-(4-chlorophenyl)acetamide revealed intricate intermolecular interactions. These interactions, such as N-H···O and C-H···N hydrogen bonds, were responsible for generating three-dimensional arrays in the crystal structures, highlighting potential applications in designing new materials with specific properties (Boechat et al., 2011).
3. Nonlinear Optical Properties
A study by Castro et al. (2017) examined the nonlinear optical properties of organic crystals structurally related to 2-Bromo-n-(4-chlorophenyl)acetamide. These properties are essential for applications in photonic devices like optical switches and modulators. The research provided insights into the potential of these compounds for use in optical and energy applications (Castro et al., 2017).
4. Anticonvulsant and Antidepressant Activity
Xie et al. (2013) synthesized derivatives of 2-Bromo-n-(4-chlorophenyl)acetamide and studied their anticonvulsant and antidepressant activities. This research highlights the potential therapeutic applications of these compounds in treating neurological disorders (Xie et al., 2013).
5. Potential Antibacterial Agents
Desai et al. (2008) synthesized and evaluated the antibacterial activity of various derivatives of 2-Bromo-n-(4-chlorophenyl)acetamide. The research provided valuable insights into the potential use of these compounds as antibacterial agents against various bacterial strains (Desai et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTUPBOIUOUMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968100 | |
| Record name | 2-Bromo-N-(4-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-(4-chlorophenyl)acetamide | |
CAS RN |
5343-64-6 | |
| Record name | 5343-64-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=481 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-N-(4-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

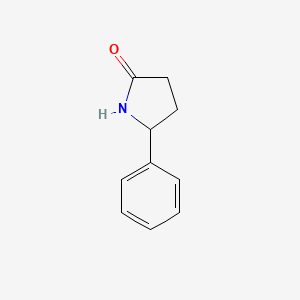
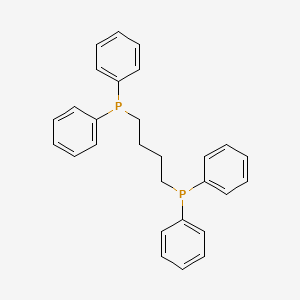
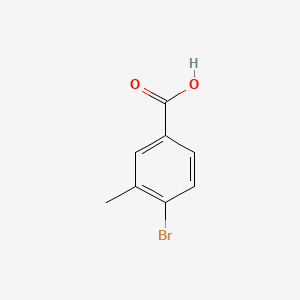
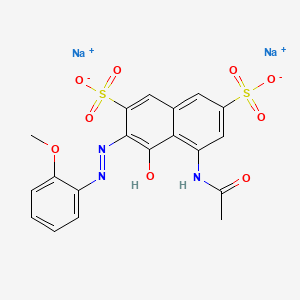
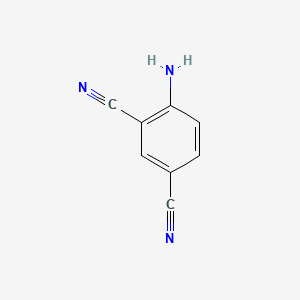
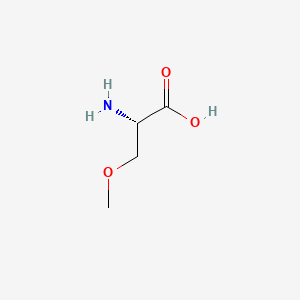
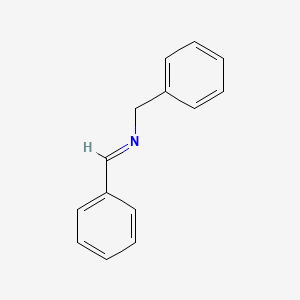
![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)

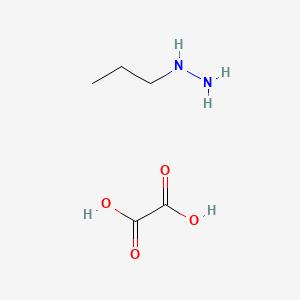
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1266433.png)
